Cas no 62324-82-7 (7-Methoxy-4,5-dihydronaphtho1,2-d1,3thiazol-2-amine)

7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine is a heterocyclic compound featuring a fused naphthothiazole core with a methoxy substituent and an amine functional group. This structure imparts unique electronic and steric properties, making it valuable as a building block in medicinal chemistry and organic synthesis. The dihydronaphthothiazole scaffold offers potential for modulating biological activity, particularly in the development of kinase inhibitors or antimicrobial agents. The methoxy group enhances solubility and influences binding interactions, while the amine moiety provides a versatile handle for further derivatization. Its well-defined reactivity and stability under standard conditions make it suitable for exploratory research and targeted molecular design.
7-Methoxy-4,5-dihydronaphtho1,2-d1,3thiazol-2-amine structure
62324-82-7 structure
商品名:7-Methoxy-4,5-dihydronaphtho1,2-d1,3thiazol-2-amine
CAS番号:62324-82-7
MF:C12H12N2OS
メガワット:232.30148
CID:1070620
PubChem ID:690622

7-Methoxy-4,5-dihydronaphtho1,2-d1,3thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine
    • 7-METHOXY-4,5-DIHYDRO-NAPHTHO[1,2-D]THIAZOL-2-YLAMINE
    • 2,3-dihydro-7-methoxychromen-4-one
    • 2-amino-7-methoxy-4,5-dihydro-naphtho[1,2-d]thiazole
    • 6-methoxy-1-tetralone
    • 7-me
    • 7-methoxy-2H-1-benzopyran-4-one
    • 7-Methoxy-4-chromanone
    • 7-methoxy-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine
    • 7-methoxy-4H,5H-naphtho[1,2-d]thiazol-2-amine
    • 7-methoxychroman-4-one
    • AC1N9LM3
    • ghl.PD_Mitscher_leg0.304
    • PubChem17929
    • WAY-244942
    • CHEMBL1178726
    • 7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine
    • SCHEMBL1815237
    • AKOS000301512
    • Oprea1_254749
    • 7-methoxy-4,5-dihydrobenzo[e]benzothiazole-2-ylamine
    • RCVDCZOEHBRZGK-UHFFFAOYSA-N
    • 7-methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
    • 62324-82-7
    • CCG-243316
    • Oprea1_508752
    • Maybridge1_003793
    • AH-487/11927033
    • 7-Methoxy-4,5-dihydronaphtho1,2-d1,3thiazol-2-amine
    • MDL: MFCD01199566
    • インチ: InChI=1S/C12H12N2OS/c1-15-8-3-4-9-7(6-8)2-5-10-11(9)14-12(13)16-10/h3-4,6H,2,5H2,1H3,(H2,13,14)
    • InChIKey: RCVDCZOEHBRZGK-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C2C(=C1)CCC3=C2NC(=N)S3

計算された属性

  • せいみつぶんしりょう: 232.06703418g/mol
  • どういたいしつりょう: 232.06703418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 76.4Ų

7-Methoxy-4,5-dihydronaphtho1,2-d1,3thiazol-2-amine セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

7-Methoxy-4,5-dihydronaphtho1,2-d1,3thiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M269913-50mg
7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine
62324-82-7
50mg
$ 135.00 2022-06-04
Fluorochem
014132-250mg
7-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-ylamine
62324-82-7
250mg
£160.00 2022-03-01
Fluorochem
014132-2g
7-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-ylamine
62324-82-7
2g
£598.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1771345-250mg
7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
62324-82-7 98%
250mg
¥4107.00 2024-05-06
A2B Chem LLC
AG67001-1g
7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
62324-82-7
1g
$495.00 2024-04-19
Crysdot LLC
CD11087352-5g
7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
62324-82-7 97%
5g
$701 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
011784-1g
7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine
62324-82-7
1g
6144.0CNY 2021-07-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
011784-1g
7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine
62324-82-7
1g
6144CNY 2021-05-07
Fluorochem
014132-1g
7-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-ylamine
62324-82-7
1g
£372.00 2022-03-01
TRC
M269913-100mg
7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine
62324-82-7
100mg
$ 210.00 2022-06-04

7-Methoxy-4,5-dihydronaphtho1,2-d1,3thiazol-2-amine 関連文献

7-Methoxy-4,5-dihydronaphtho1,2-d1,3thiazol-2-amineに関する追加情報

Professional Introduction to 7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine (CAS No. 62324-82-7)

7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, identified by its CAS number 62324-82-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule combines the structural motifs of naphthalene and thiazole, appended with a methoxy group and an amine functionality, making it a versatile scaffold for drug discovery and development.

The compound's structure is characterized by a fused system of a naphthalene ring and a thiazole ring, linked through positions 1 and 2. The presence of the 7-methoxy group introduces a hydrophobic moiety that can influence solubility and metabolic stability, while the amine group at position 2 serves as a potential site for further derivatization and interaction with biological targets. This unique structural arrangement has garnered interest in recent years due to its potential pharmacological properties.

In the context of contemporary pharmaceutical research, 7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine has been explored for its possible applications in treating various diseases. The naphthalene-thiazole scaffold is known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Recent studies have highlighted the compound's potential in modulating enzyme activity and inhibiting key pathways involved in disease progression.

One of the most compelling aspects of this compound is its ability to interact with biological targets in multiple ways. The amine group can form hydrogen bonds with polar residues in proteins, while the aromatic rings can engage in π-stacking interactions. These features make it an attractive candidate for designing small-molecule inhibitors. For instance, researchers have investigated its binding affinity to enzymes such as kinases and phosphodiesterases, which are crucial in cellular signaling pathways.

The methoxy group in 7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine also plays a critical role in determining its pharmacokinetic properties. This group can influence metabolic pathways by either enhancing or inhibiting enzymatic degradation. Studies have shown that methoxy-substituted compounds often exhibit improved bioavailability and prolonged half-life in vivo. This makes them particularly valuable for drug development where sustained therapeutic effect is desired.

Recent advancements in computational chemistry have further enhanced the understanding of this compound's behavior. Molecular docking simulations have been employed to predict how 7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine interacts with target proteins at an atomic level. These simulations have provided insights into optimal binding orientations and key interaction points, guiding the design of more potent derivatives.

In addition to its structural versatility, this compound has been explored in combination therapies. The ability to design molecules that can simultaneously modulate multiple targets is a key strategy in modern drug development. Researchers have hypothesized that combining 7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine with other bioactive molecules could lead to synergistic effects, improving therapeutic outcomes.

The synthesis of this compound has also seen significant advancements. Modern synthetic methodologies have enabled the efficient preparation of complex heterocyclic systems like this one. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the naphthalene-thiazole core. These methods not only improve yield but also allow for greater functional group tolerance during synthesis.

The pharmacological profile of 7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine continues to be an area of active investigation. Preclinical studies have demonstrated promising results in models of inflammation and cancer. The compound's ability to inhibit key enzymes involved in these pathways suggests its potential as a therapeutic agent. However, further research is needed to fully elucidate its mechanism of action and long-term safety profile.

The role of this compound in drug development aligns with broader trends in medicinal chemistry towards designing molecules with enhanced selectivity and reduced toxicity. The structural features of 7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine make it an excellent candidate for further optimization using structure-based drug design approaches. By leveraging computational tools and synthetic chemistry expertise, researchers aim to develop novel derivatives with improved pharmacological properties.

In conclusion, 7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine (CAS No. 62324-82-7) represents a promising scaffold for pharmaceutical innovation. Its unique structural features offer multiple avenues for exploration in drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.

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